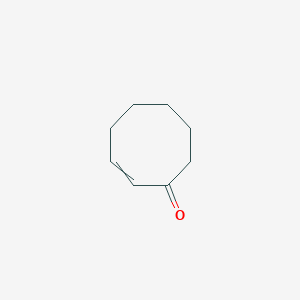
Cyclooctene-3-one
Descripción general
Descripción
Cyclooctene-3-one is an organic compound characterized by an eight-membered ring with a double bond and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooctene-3-one can be synthesized through several methods. One common approach involves the ring-closing metathesis of diene precursors. This reaction typically employs a ruthenium-based catalyst under an inert atmosphere to facilitate the formation of the eight-membered ring.
Industrial Production Methods: Industrial production of cyclooct-2-enone often involves the catalytic hydrogenation of cyclooctadiene followed by oxidation. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooctene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctane-1,2-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of cyclooct-2-enone with sodium borohydride yields cyclooctanol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanones.
Aplicaciones Científicas De Investigación
Cyclooctene-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and is used in studies of ring strain and reactivity.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of cyclooct-2-enone involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.
Comparación Con Compuestos Similares
Cyclooctane: A saturated eight-membered ring compound.
Cyclooctene: An unsaturated eight-membered ring with a single double bond.
Cyclooctadiene: An eight-membered ring with two double bonds.
Uniqueness: Cyclooctene-3-one is unique due to the presence of both a double bond and a ketone functional group within the same ring structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
cyclooct-2-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2 |
Clave InChI |
NSHQAIKRVDXIMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=CC(=O)CC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














